5-溴-1H-吲哚-3-醇

描述

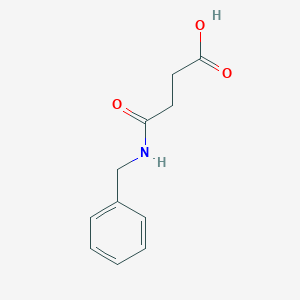

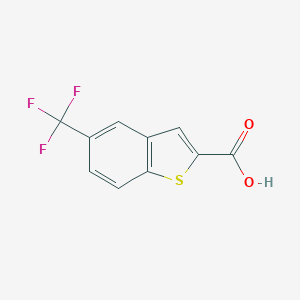

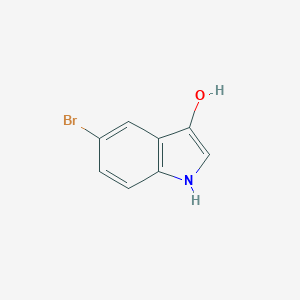

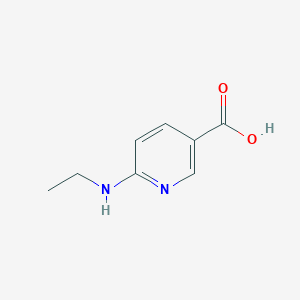

5-bromo-1H-indol-3-ol is a derivative of indole, a heterocyclic organic compound that is widely distributed in nature . It is a member of the class of hydroxyindoles that is indoxyl carrying an additional bromo substituent at position 5 . It has a role as a chromogenic compound .

Synthesis Analysis

5-bromo-1H-indol-3-ol can be synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Pd-catalyzed Sonogashira-heteroannulation. The Suzuki coupling method involves the reaction of 5-bromindole with phenylboronic acid in the presence of a palladium catalyst and a base.Molecular Structure Analysis

The molecular formula of 5-bromo-1H-indol-3-ol is C8H6BrNO . The molecular weight is 212.04300 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

Indole derivatives, including 5-bromo-1H-indol-3-ol, are important types of molecules and natural products and play a main role in cell biology . They show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical And Chemical Properties Analysis

The molecular weight of 5-bromo-1H-indol-3-ol is 212.04300 . The exact mass is 210.96300 . More detailed physical and chemical properties are not available in the retrieved papers.科学研究应用

生物技术生产

5-溴-1H-吲哚-3-醇: 是吲哚的衍生物,在生物技术中具有重要应用。 吲哚用于食品工业和香水行业生产天然香料和香精化合物 . 该化合物能够衍生为各种卤化和氧化形式,扩展了其在创建天然色素和具有治疗潜力的化合物的应用 .

抗菌活性

研究表明,5-溴-1H-吲哚-3-醇具有抗菌和抗真菌特性。 这使其成为开发可用于治疗各种感染的新型抗菌剂的候选药物.

抗氧化特性

研究表明,5-溴-1H-吲哚-3-醇具有清除自由基的活性。 此特性在制药行业非常有价值,抗氧化剂用于保护人体免受氧化应激和相关疾病的影响.

化学合成

该化合物是化学合成中的中间体,特别是在形成更复杂分子方面。 已经开发出高效的5-溴-1H-吲哚-3-醇合成路线,这对它在各个科学领域的应用至关重要.

分子结构分析

5-溴-1H-吲哚-3-醇具有独特的双环结构,由一个苯环与一个吡咯环稠合而成,可用于分子结构分析。 其芳香性以及羟基和溴原子等官能团的存在使其成为化学研究的有趣对象.

生化研究

5-溴-1H-吲哚-3-醇: 在生化研究中用作酶的底物。 例如,它可用于免疫印迹、免疫细胞化学和组织学应用中的 Lac 基因检测系统 .

安全和危害

When handling 5-bromo-1H-indol-3-ol, it is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors or mists, and ensure adequate ventilation . It is also recommended to avoid contact with skin, eyes, or clothing, and ingestion . If swallowed, immediate medical assistance is required .

未来方向

Indole derivatives, including 5-bromo-1H-indol-3-ol, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They are considered as a key in the synthesis of pharmaceutically active compounds and indole alkaloids . Therefore, they can be used as precursors for the synthesis of various heterocyclic derivatives .

作用机制

Target of Action

5-Bromo-1H-indol-3-ol, like other indole derivatives, is known to interact with a variety of targets in the body. Indole derivatives have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, they can inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways . The specific interactions of 5-Bromo-1H-indol-3-ol with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Indole derivatives, including 5-Bromo-1H-indol-3-ol, can affect various biochemical pathways. For example, indole is a signaling molecule produced by bacteria and plants, and it plays a role in various biological processes . Indole derivatives can also be involved in the degradation of tryptophan in higher plants

Result of Action

Indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific effects of 5-Bromo-1H-indol-3-ol are subjects of ongoing research.

生化分析

Biochemical Properties

5-Bromo-1H-indol-3-ol, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This property makes it a valuable tool in the development of new, useful derivatives. The compound’s interactions with enzymes, proteins, and other biomolecules are largely determined by its indole scaffold .

Cellular Effects

5-Bromo-1H-indol-3-ol has been found to demonstrate significant activity in cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact nature of these effects is dependent on the specific cellular context and the presence of other interacting molecules.

Molecular Mechanism

The mechanism of action of 5-Bromo-1H-indol-3-ol at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s bromine atom and hydroxyl group likely play key roles in these interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-1H-indol-3-ol can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Bromo-1H-indol-3-ol can vary with different dosages in animal models . These studies can reveal any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

5-Bromo-1H-indol-3-ol is involved in metabolic pathways that include interactions with various enzymes or cofactors . It can also have effects on metabolic flux or metabolite levels .

Transport and Distribution

5-Bromo-1H-indol-3-ol is transported and distributed within cells and tissues . This process could involve interactions with transporters or binding proteins, as well as effects on the compound’s localization or accumulation .

Subcellular Localization

The subcellular localization of 5-Bromo-1H-indol-3-ol can affect its activity or function . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

5-bromo-1H-indol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-1-2-7-6(3-5)8(11)4-10-7/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXRGISCDMNDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432198 | |

| Record name | 1H-Indol-3-ol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114253-18-8 | |

| Record name | 1H-Indol-3-ol, 5-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)

![Benzo[b]thiophen-7-amine](/img/structure/B180693.png)